molecular formula C8H7ClN2O B1601478 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 76629-10-2

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1601478
CAS No.: 76629-10-2
M. Wt: 182.61 g/mol
InChI Key: CUDIJCORCZREIG-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 7th position and a dihydro-naphthyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the desired naphthyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Naphthyridine derivatives.

    Reduction: Dihydro or tetrahydro naphthyridinone derivatives.

    Substitution: Various substituted naphthyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies to understand its biological activity and mechanism of action.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the chloro substituent.

    7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a bromo substituent instead of chloro.

    7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methyl substituent instead of chloro.

Uniqueness

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIJCORCZREIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504557
Record name 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-10-2
Record name 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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Reactant of Route 6
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

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